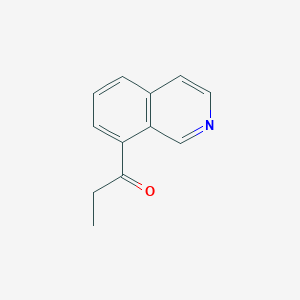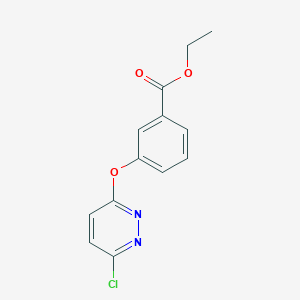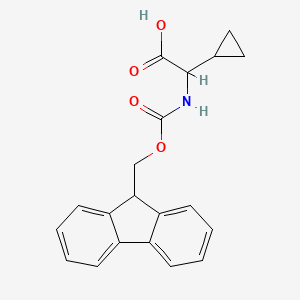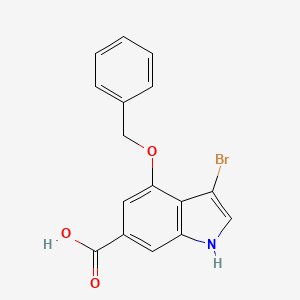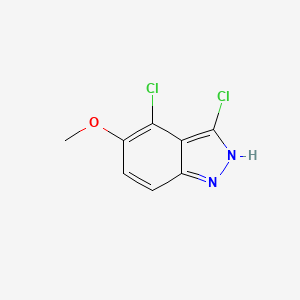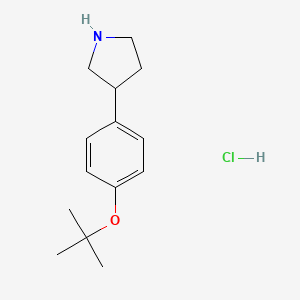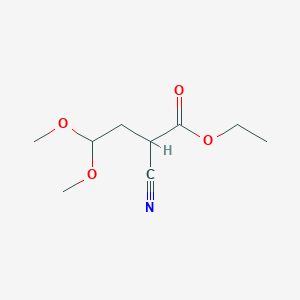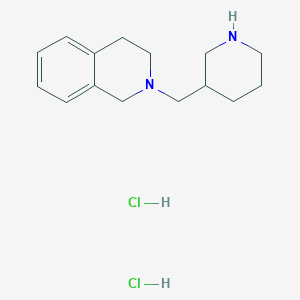
Methyl 6-fluoro-1H-indazole-3-carboxylate
描述
“Methyl 6-fluoro-1H-indazole-3-carboxylate” is a chemical compound used in organic synthesis . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom at the 6th position of the indazole ring .Chemical Reactions Analysis
Indazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, leading to a wide variety of 1H-indazoles .科学研究应用
Methyl 6-fluoro-1H-indazole-3-carboxylate has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate in enzymatic assays, as a tool to study the effects of drug metabolism, and as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, this compound has been studied for its potential therapeutic effects, such as its ability to reduce inflammation and its potential as an anti-cancer drug.
作用机制
Target of Action
Methyl 6-fluoro-1H-indazole-3-carboxylate, like other indazole derivatives, is believed to interact with multiple receptors . The compound’s primary targets are likely to be kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets involves binding to the active sites of these kinases, leading to their inhibition, regulation, and/or modulation . This interaction can result in changes in the activity of these kinases, potentially affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
The affected pathways are likely to be those involving the cell cycle and cell volume regulation . Downstream effects could include altered cell proliferation and cell volume, potentially impacting various cellular functions .
Pharmacokinetics
Like other indazole derivatives, it is expected to have good absorption and distribution profiles . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential interaction with multiple targets . For instance, inhibition of CHK1 and CHK2 kinases could lead to altered cell cycle progression, potentially affecting cell proliferation . Similarly, modulation of h-sgk could impact cell volume regulation .
实验室实验的优点和局限性
Methyl 6-fluoro-1H-indazole-3-carboxylate has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used as a substrate in enzymatic assays. Additionally, it can be used as an inhibitor of enzymes involved in drug metabolism, and it can be used to study the effects of drug metabolism. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the difficulty in obtaining it in large quantities.
未来方向
There are several potential future directions for the use of Methyl 6-fluoro-1H-indazole-3-carboxylate. It could be further studied for its potential therapeutic effects, such as its ability to reduce inflammation and its potential as an anti-cancer drug. Additionally, it could be studied for its effects on the cardiovascular system and the central nervous system. Furthermore, it could be used to study the effects of drug metabolism, as well as to develop new drugs. Finally, it could be used to develop new methods for synthesizing organic compounds.
安全和危害
“Methyl 6-fluoro-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
methyl 6-fluoro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENDDNMBMSOQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696367 | |
| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885279-26-5 | |
| Record name | Methyl 6-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



